molecular formula C22H20N2O5 B2796025 2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 871307-93-6

2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2796025
CAS No.: 871307-93-6
M. Wt: 392.411
InChI Key: BNUGKBGGRRLPNI-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that features a unique structure combining a pyrazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a promising lead compound for the development of new drugs.

Industry

In the material science industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The presence of hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    [5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(thiophene-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    [5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(pyrrole-2-yl)methanone: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 2-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol lies in its combination of functional groups and ring systems, which provide a distinct set of chemical and biological properties. The presence of both furan and pyrazole rings, along with methoxy and hydroxy groups, allows for diverse reactivity and potential interactions with biological targets.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)16-13-17(15-6-3-4-7-18(15)25)24(23-16)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGKBGGRRLPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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